molecular formula C6H3BrClFO B14115495 4-Bromo-3-chloro-5-fluorophenol

4-Bromo-3-chloro-5-fluorophenol

Cat. No.: B14115495
M. Wt: 225.44 g/mol
InChI Key: DLIAVGVSFXDUAX-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-fluorophenol is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-5-fluorophenol typically involves nucleophilic aromatic substitution reactions. One common method is the halogenation of phenol derivatives. For instance, starting with a phenol compound, bromination, chlorination, and fluorination can be sequentially performed under controlled conditions to introduce the respective halogen atoms at specific positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of Sandmeyer reactions. This method involves diazotization of aniline derivatives followed by substitution with halogenating agents such as cuprous bromide and hydrogen bromide .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-5-fluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phenols.

    Cross-Coupling Reactions: Biaryl compounds.

Scientific Research Applications

4-Bromo-3-chloro-5-fluorophenol is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-fluorophenol in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates nucleophilic aromatic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Comparison

4-Bromo-3-chloro-5-fluorophenol is unique due to the presence of three different halogen atoms on the phenol ring, which imparts distinct reactivity and properties compared to compounds with only one or two halogen atoms. This tri-halogenated structure allows for more versatile applications in synthesis and research.

Biological Activity

4-Bromo-3-chloro-5-fluorophenol (C7H4BrClF) is a halogenated phenolic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to detail its biological properties, mechanisms of action, and potential applications.

  • Molecular Formula : C7H4BrClF
  • Molecular Weight : 227.46 g/mol
  • Physical Appearance : White to pale yellow crystals
  • Melting Point : Approximately 71.5 °C
  • Boiling Point : 75 °C at reduced pressure

The presence of bromine, chlorine, and fluorine substituents on the phenolic ring enhances the compound's reactivity and biological potential.

Antimicrobial Properties

Research has indicated that halogenated phenols, including this compound, exhibit significant antibacterial activity. A study demonstrated that related compounds showed efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting a potential application in treating infections caused by these pathogens .

Compound Target Bacteria Activity
This compoundE. coli, S. aureusSignificant antibacterial activity
2-Chloro-5-fluorophenolPseudomonas aeruginosaEnhanced activity

Cytotoxicity and Anticancer Activity

The compound has been investigated for its cytotoxic effects against various cancer cell lines. Notably, derivatives of similar halogenated phenols have shown promising results in inhibiting the growth of human promyelocytic leukemia (HL-60) cells with IC50 values around 4.07 µM . This highlights its potential as a scaffold for developing anticancer agents.

The biological activity of this compound is likely mediated through several mechanisms:

  • Nucleophilic Substitution : The hydroxy group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity.
  • Formation of Reactive Oxygen Species (ROS) : Similar compounds have been shown to generate ROS, leading to oxidative stress in cells, which can trigger apoptosis in cancer cells .
  • Inhibition of Enzymatic Activity : Halogenated phenols may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

Case Studies

  • Antibacterial Efficacy Study :
    • A comparative study assessed the antibacterial properties of various halogenated phenols, including this compound.
    • Results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to its non-halogenated counterparts .
  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects on HL-60 cells and found that modifications to the phenolic structure significantly influenced the degree of inhibition observed .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-3-chloro-5-fluorophenol, and how do reaction conditions influence regioselectivity?

Methodological Answer: The synthesis of halogenated phenols often involves electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies. For this compound, a plausible route involves:

Fluorination : Introduce fluorine via diazonium salt intermediates using HF or Selectfluor® under controlled pH .

Chlorination/Bromination : Sequential halogenation using N-chlorosuccinimide (NCS) or bromine in acetic acid, with temperature control (0–20°C) to minimize polyhalogenation .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the target compound .
Key Considerations : Steric and electronic effects of substituents dictate regioselectivity. For example, fluorine’s strong electron-withdrawing nature directs subsequent halogenation to meta/para positions. Monitor reaction progress via TLC or HPLC (>97% purity thresholds) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic proton splitting patterns (e.g., doublets for fluorine coupling) and integration ratios.
    • ¹³C NMR : Assign carbons based on chemical shifts (e.g., C-Br ~100–110 ppm, C-F ~150–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 242.89 (calculated for C₆H₂BrClFO⁻) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Temperature : Store at 0–6°C in amber vials to prevent thermal decomposition and photodegradation .
  • Desiccation : Use silica gel packs in sealed containers to avoid hydrolysis of labile halogens .
  • Compatibility : Avoid polypropylene containers; borosilicate glass is preferred to minimize leaching .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in halogenation steps. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring .
  • Reaction Path Search : Apply artificial force-induced reaction (AFIR) methods to explore alternative pathways (e.g., radical vs. ionic mechanisms) .
  • Validation : Correlate computed activation energies with experimental yields. For instance, a ΔG‡ < 25 kcal/mol typically corresponds to >70% yield under mild conditions .

Q. How do conflicting purity data arise in halogenated phenol synthesis, and how should researchers resolve them?

Methodological Answer:

  • Source of Contradictions :
    • Byproducts : Incomplete halogenation (e.g., dihalogenated isomers) or oxidation products (e.g., quinones).
    • Analytical Bias : GC vs. HPLC may yield differing purity values due to detector sensitivity (e.g., GC underestimates non-volatile impurities) .
  • Resolution Strategies :
    • Orthogonal Methods : Cross-validate with NMR (quantitative ¹³C) and LC-MS.
    • Isolation : Use preparative HPLC to separate isomers (e.g., 3-bromo vs. 4-bromo derivatives) .

Q. What methodologies are recommended for studying the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling :
    • Boronic Acid Synthesis : Convert this compound to its boronic ester via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron, 80°C) .
    • Coupling Optimization : Screen ligands (e.g., SPhos vs. XPhos) and bases (K₂CO₃ vs. CsF) in a factorial design to maximize yield .
  • Challenges : Steric hindrance from chlorine and fluorine may reduce coupling efficiency. Mitigate by using bulkier palladium catalysts (e.g., Pd(t-Bu₃P)₂) .

Q. How can researchers design experiments to probe the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Target Selection : Prioritize enzymes with halogen-binding pockets (e.g., tyrosine phosphatases or cytochrome P450s).
    • Dose-Response Curves : Test 0.1–100 µM concentrations in triplicate, using fluorogenic substrates for real-time kinetics .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) with LC-MS to confirm intracellular compound stability .

Properties

Molecular Formula

C6H3BrClFO

Molecular Weight

225.44 g/mol

IUPAC Name

4-bromo-3-chloro-5-fluorophenol

InChI

InChI=1S/C6H3BrClFO/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H

InChI Key

DLIAVGVSFXDUAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)O

Origin of Product

United States

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